molecular formula C14H10OS B1614591 2-Acetyldibenzothiophene CAS No. 22439-58-3

2-Acetyldibenzothiophene

Cat. No. B1614591
Key on ui cas rn: 22439-58-3
M. Wt: 226.3 g/mol
InChI Key: NTHRMQKFNGUJPH-UHFFFAOYSA-N
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Patent
US04965284

Procedure details

To a solution of 147.4 g of dibenzothiophene in 1.6 liters of carbon tetrachloride, cooled in an ice bath, was added a filtered solution of 122.7 g of anhydrous aluminum chloride in 425 ml of dichloromethane and 65.4 ml of acetyl chloride at 10° C., over 45 minutes. The mixture was stirred for 20 minutes, then a mixture of 2.5 liters of crushed ice and 500 ml of concentrated hydrochloric acid was added in one portion. This mixture was stirred vigorously until the yellow color disappeared. The aqueous layer was separated and washed in 100 ml of carbon tetrachloride. The wash was combined with the organic layer, washed with two 2 liter portions of water, dried and evaporated. The residue was crystallized from 250 ml of toluene and 750 ml of ether, giving 85.9 g of the desired product as colorless crystals, mp 107°-110° C.
Quantity
147.4 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
122.7 g
Type
reactant
Reaction Step Two
Quantity
65.4 mL
Type
reactant
Reaction Step Two
Quantity
425 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[C:19](Cl)(=[O:21])[CH3:20]>C(Cl)(Cl)(Cl)Cl.ClCCl>[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][C:2]=1[C:19]([CH3:20])=[O:21] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
147.4 g
Type
reactant
Smiles
C1=CC=CC=2SC3=C(C21)C=CC=C3
Name
Quantity
1.6 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
122.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
65.4 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
425 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice
Quantity
2.5 L
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
STIRRING
Type
STIRRING
Details
This mixture was stirred vigorously until the yellow color
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed in 100 ml of carbon tetrachloride
WASH
Type
WASH
Details
washed with two 2 liter portions of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from 250 ml of toluene and 750 ml of ether

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1=C(C=CC=2SC3=C(C21)C=CC=C3)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 85.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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